molecular formula C24H17N3O5 B4888103 N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide

N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide

Cat. No.: B4888103
M. Wt: 427.4 g/mol
InChI Key: PGEKHQDXFYSANL-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide, commonly known as NBDNF, is a fluorescent dye that has been widely used in scientific research. Its unique chemical structure and properties make it an excellent tool for various applications in the field of biochemistry and molecular biology.

Mechanism of Action

NBDNF works by binding to specific molecules in a sample and emitting light when excited by a light source. The emitted light can be detected and measured to provide information about the sample. The mechanism of action of NBDNF is based on the principles of fluorescence spectroscopy, which is a widely used technique in biochemistry and molecular biology.
Biochemical and Physiological Effects:
NBDNF has minimal biochemical and physiological effects on cells and tissues. It does not interfere with normal cellular processes and can be used in live cell imaging experiments. However, it is important to note that the concentration of NBDNF used in experiments should be carefully controlled to avoid any potential toxicity.

Advantages and Limitations for Lab Experiments

The advantages of using NBDNF in lab experiments include its high sensitivity, specificity, and versatility. It can be used to label a variety of molecules, including proteins, DNA, and RNA. NBDNF is also relatively easy to use and can be incorporated into existing experimental protocols. However, the limitations of using NBDNF include its high cost and the need for specialized equipment and expertise for synthesis and analysis.

Future Directions

For the use of NBDNF in scientific research include the development of new synthesis methods and the exploration of new applications in the field of biochemistry and molecular biology. Researchers are also investigating the use of NBDNF in drug discovery and development, as it can be used to screen compounds for their ability to bind to specific targets. Additionally, the use of NBDNF in live cell imaging experiments is an area of active research, with the goal of improving the resolution and sensitivity of these techniques.

Scientific Research Applications

NBDNF has been widely used as a fluorescent probe in various scientific research applications. It has been used to study protein-protein interactions, enzyme kinetics, and membrane dynamics. NBDNF can also be used to label DNA and RNA molecules for visualization and tracking purposes.

Properties

IUPAC Name

N-[(E)-3-(naphthalen-2-ylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O5/c28-23(25-19-11-10-17-6-1-2-7-18(17)15-19)21(26-24(29)22-9-4-12-32-22)14-16-5-3-8-20(13-16)27(30)31/h1-15H,(H,25,28)(H,26,29)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEKHQDXFYSANL-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide
Reactant of Route 2
Reactant of Route 2
N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide
Reactant of Route 3
N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide
Reactant of Route 4
N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide
Reactant of Route 5
N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide
Reactant of Route 6
N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.